8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
The synthesis of 8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with 2-ethoxy-3-phenylquinoline under acidic conditions . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects . The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes critical for the survival of pathogens .
Comparison with Similar Compounds
8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
1-phenyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but lacks the ethoxy group, which may affect its pharmacological properties.
2-ethoxy-3-phenylquinoline: Lacks the pyrazole ring, which may result in different biological activities.
Properties
IUPAC Name |
8-ethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-3-29-20-13-14-23-21(15-20)25-22(16-26-23)24(18-7-5-4-6-8-18)27-28(25)19-11-9-17(2)10-12-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWNSXUHFQJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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